molecular formula C8H14O4 B2776542 Ethyl 4-methoxy-3-oxopentanoate CAS No. 1186526-25-9

Ethyl 4-methoxy-3-oxopentanoate

Cat. No. B2776542
CAS RN: 1186526-25-9
M. Wt: 174.196
InChI Key: QQMFFEQHVIIFDL-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3-oxopentanoate is a chemical compound with the CAS Number: 1186526-25-9 . It has a molecular weight of 174.2 and its IUPAC name is ethyl 4-methoxy-3-oxopentanoate . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 4-methoxy-3-oxopentanoate is 1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-methoxy-3-oxopentanoate is a liquid at room temperature . It has a molecular weight of 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemical Synthesis and Material Science

Ethyl 4-methoxy-3-oxopentanoate's chemistry is utilized in various synthetic routes to create complex molecules and materials. Its transformations under specific conditions enable the generation of diverse structures with potential applications in pharmaceuticals, materials science, and organic synthesis. For example, the methylation of related compounds has been studied for producing enol ethers, demonstrating the reactivity of similar esters in synthetic chemistry (Haider & Wyler, 1983). Additionally, ethyl 2,2,4-trimethyl-3-oxopentanoate's cleavage with sodium tert-butoxide into simple esters highlights the chemical versatility of related ketoesters, hinting at ethyl 4-methoxy-3-oxopentanoate's potential utility in polymerization processes (Lochmann & Trekoval, 1981).

Biocatalysis and Drug Synthesis

Biocatalytic processes involving compounds structurally similar to ethyl 4-methoxy-3-oxopentanoate are crucial for the production of enantiopure compounds used in drug synthesis. The microbial reduction of ethyl 2-oxo-4-phenylbutanoate, a compound with a related structure, to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, showcases the application of biocatalysis in obtaining high-purity pharmaceutical intermediates (Oda et al., 1998). This underscores the potential for utilizing ethyl 4-methoxy-3-oxopentanoate in similar biocatalytic frameworks for producing medically relevant compounds.

Nonlinear Optical (NLO) Materials

The investigation of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for nonlinear optical (NLO) activities, employing density functional theory (DFT) and time-dependent (TD)-DFT methods, demonstrates the potential of ethyl 4-methoxy-3-oxopentanoate-related compounds in NLO material science. Such studies reveal that these compounds are promising candidates for NLO materials, indicating that ethyl 4-methoxy-3-oxopentanoate itself could have applications in the development of optical devices and materials (Kiven et al., 2023).

Safety and Hazards

Ethyl 4-methoxy-3-oxopentanoate has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-methoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFFEQHVIIFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

89 g ethyl potassium malonate are dissolved in 700 ml acetonitrile. While being stirred 109 ml triethylamine and 60 g magnesium chloride are added and the mixture is stirred for 2 hours. Then a solution of 1-imidazol-1-yl-2-methoxy-propan-1-one in 150 ml acetonitrile, prepared by mixing 27 g 2-methoxypropionic acid and 48 g carbonyldiimidazol in acetonitrile and stirring for 12 hours, is added and stirring is continued for 12 hours. 1 l of a 13% solution of hydrochloric acid is added while keeping the temperature below 25° C. and the mixture is stirred for 10 minutes. The phases are separated and the aqueous phase is extracted three times with ethylacetate. The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine. After drying with magnesium sulphate the solvents are evaporated. The crude product is used directly in the next step.
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150 mL
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27 g
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48 g
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